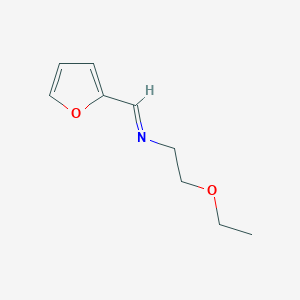
Benzyl(dimethyl)phenylarsanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(dimethyl)phenylarsanium bromide is an organoarsenic compound that features a benzyl group, a dimethyl group, and a phenyl group attached to an arsenic atom, with a bromide ion as the counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl(dimethyl)phenylarsanium bromide can be synthesized through a multi-step process involving the reaction of benzyl bromide with dimethylphenylarsine. The reaction typically occurs in the presence of a suitable solvent, such as acetonitrile, and may require the use of a catalyst to facilitate the formation of the desired product.
-
Step 1: Preparation of Dimethylphenylarsine
- Dimethylphenylarsine can be synthesized by reacting phenylarsine dichloride with dimethylmagnesium in an inert atmosphere.
- Reaction conditions: The reaction is carried out at low temperatures (0-5°C) to prevent decomposition.
-
Step 2: Formation of this compound
- Benzyl bromide is added to the dimethylphenylarsine solution, and the mixture is stirred at room temperature.
- Reaction conditions: The reaction is typically carried out under an inert atmosphere to avoid oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl(dimethyl)phenylarsanium bromide undergoes various chemical reactions, including:
Oxidation: The arsenic atom can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nucleophiles such as sodium azide (NaN₃), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of arsenic oxides or arsenates
Reduction: Formation of lower oxidation state arsenic compounds
Substitution: Formation of substituted benzyl derivatives
Aplicaciones Científicas De Investigación
Benzyl(dimethyl)phenylarsanium bromide has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of arsenic-based drugs for the treatment of certain diseases.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzyl(dimethyl)phenylarsanium bromide involves its interaction with molecular targets through the arsenic atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of enzymatic activity or disruption of cellular processes. The specific pathways involved depend on the nature of the target molecules and the cellular context.
Comparación Con Compuestos Similares
Similar Compounds
Benzylarsine: Contains a benzyl group attached to an arsenic atom.
Dimethylarsine: Contains two methyl groups attached to an arsenic atom.
Phenylarsine: Contains a phenyl group attached to an arsenic atom.
Uniqueness
Benzyl(dimethyl)phenylarsanium bromide is unique due to the presence of all three groups (benzyl, dimethyl, and phenyl) attached to the arsenic atom. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
110009-76-2 |
|---|---|
Fórmula molecular |
C15H18AsBr |
Peso molecular |
353.13 g/mol |
Nombre IUPAC |
benzyl-dimethyl-phenylarsanium;bromide |
InChI |
InChI=1S/C15H18As.BrH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
TXWQLLGQCCETEO-UHFFFAOYSA-M |
SMILES canónico |
C[As+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[1-(4-Chlorophenyl)ethyl]-1,3-dioxolan-2-yl}-1-methyl-1H-imidazole](/img/structure/B14317575.png)
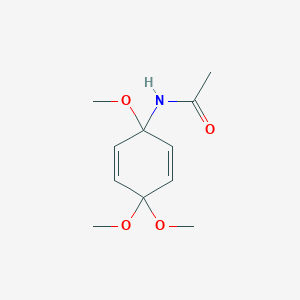
![2-{[(Propan-2-yl)carbamoyl]oxy}ethyl prop-2-enoate](/img/structure/B14317591.png)

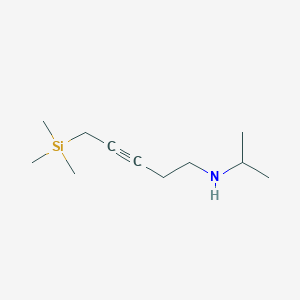
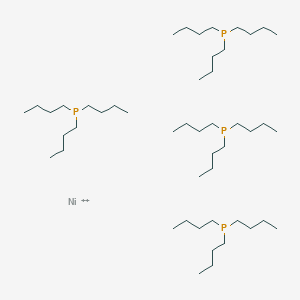
![2-([1,1'-Biphenyl]-4-yl)-5-[3-([1,1'-biphenyl]-4-yl)propyl]-1,3,4-oxadiazole](/img/structure/B14317599.png)
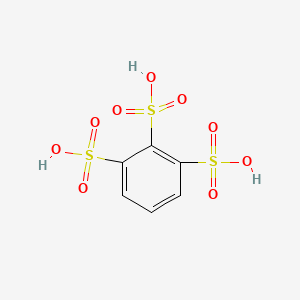

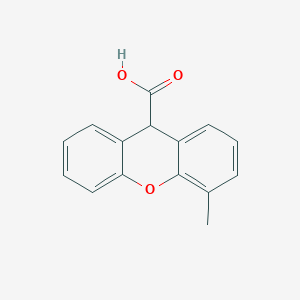

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
![3-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B14317667.png)
